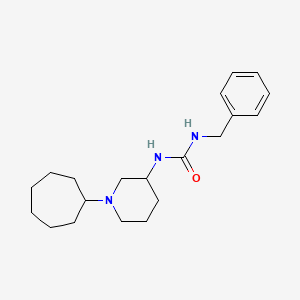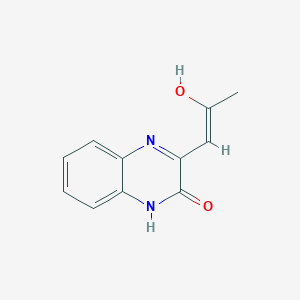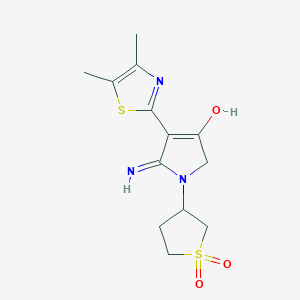![molecular formula C22H29FN2O3 B6054020 2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as FMeNER-D2 and is a derivative of the antipsychotic drug, haloperidol.
作用機序
The mechanism of action of FMeNER-D2 is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action is similar to that of haloperidol, the parent compound of FMeNER-D2. However, FMeNER-D2 has been shown to have a higher affinity for dopamine D2 receptors than haloperidol, making it a potentially more effective therapeutic agent.
Biochemical and Physiological Effects:
FMeNER-D2 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is believed to be responsible for its neuroprotective effects. FMeNER-D2 has also been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines. These effects suggest that FMeNER-D2 may have potential therapeutic applications for a variety of conditions.
実験室実験の利点と制限
One of the advantages of FMeNER-D2 is its high purity and yield, which makes it suitable for use in scientific research. However, one of the limitations of FMeNER-D2 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the high affinity of FMeNER-D2 for dopamine D2 receptors may limit its potential therapeutic applications to conditions that involve dopamine dysregulation.
将来の方向性
There are many potential future directions for research on FMeNER-D2. One area of research could be to investigate its potential therapeutic applications for conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research could be to investigate its anti-inflammatory and antioxidant properties for potential therapeutic applications in conditions such as cancer and cardiovascular disease. In addition, future research could focus on developing more water-soluble derivatives of FMeNER-D2 to overcome its limitations in certain experimental settings.
合成法
The synthesis of FMeNER-D2 involves a series of chemical reactions starting with the reaction of 2-fluoro-4-methoxybenzaldehyde with 4-methoxybenzylamine to form 1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form 2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol. The synthesis of FMeNER-D2 has been optimized for high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
FMeNER-D2 has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. FMeNER-D2 has also been studied for its potential to treat schizophrenia and other psychiatric disorders. In addition, FMeNER-D2 has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
特性
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O3/c1-27-20-6-3-17(4-7-20)14-24-10-11-25(19(16-24)9-12-26)15-18-5-8-21(28-2)13-22(18)23/h3-8,13,19,26H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGKCRZHAZPHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=C(C=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)

![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![methyl 4-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-4-oxobutanoate](/img/structure/B6053984.png)
![(2-methoxybenzyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6053993.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)
